molecular formula C7H16Cl2N2 B2490913 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride CAS No. 2375250-73-8

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride

Cat. No.: B2490913
CAS No.: 2375250-73-8
M. Wt: 199.12
InChI Key: KLFBOZAHXAPMEY-CHLVFILCSA-N
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Description

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride is a highly valuable, enantiomerically pure chiral diamino scaffold in pharmaceutical research and medicinal chemistry. Its rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) framework serves as a versatile backbone for constructing conformationally restricted molecular architectures. This stereospecific diamine is particularly significant in the design and synthesis of selective ligands for biological targets, where its defined spatial orientation of the two amino functional groups allows researchers to explore and optimize key interactions within enzyme active sites or receptor pockets. A primary research application involves its use as a key intermediate in the development of novel dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of Type 2 diabetes, where it confers improved potency and metabolic stability. Furthermore, its structural motif is exploited in the synthesis of tropane analogs and other neuroactive compounds, enabling the investigation of transporters and receptors in the central nervous system. The compound's ability to induce specific conformational constraints makes it an indispensable tool for probing structure-activity relationships (SAR) and for creating compound libraries aimed at discovering new therapeutics with enhanced selectivity and reduced off-target effects. This product is intended for research purposes only.

Properties

IUPAC Name

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBOZAHXAPMEY-CHLVFILCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Functionalization

Reactants :

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester (Compound 7)
    Conditions :
  • Lewis acid catalysis (AlCl₃, 1.2 eq)
  • Dichloromethane solvent, 0°C to reflux
    Mechanism :
    AlCl₃ facilitates electrophilic activation of the ester carbonyl groups, enabling intramolecular cyclization through a Wagner-Meerwein rearrangement. The rigid bicyclic structure forms via suprafacial [2π+2σ] cycloaddition, establishing the norbornane skeleton.

Product :
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid chloride (Compound 8)
Yield : 87% (isolated)
Purity : >95% (HPLC)

Amino Group Installation

Reactants :

  • Compound 8
    Conditions :
  • Ammonium hydroxide (28% aq.)
  • Tetrahydrofuran/water biphasic system
  • 12 h stirring at 25°C

Mechanism :
Nucleophilic acyl substitution converts acid chlorides to primary amides. Subsequent Hofmann rearrangement using NaOCl/NaOH generates the corresponding amine via intermediate isocyanate formation.

Product :
Bicyclo[2.2.1]heptane-2,5-diamine (Compound 9)
Yield : 78%
Key Data :

  • $$ ^1H $$ NMR (400 MHz, D₂O): δ 3.21 (m, 2H), 2.98 (dd, J=8.4 Hz, 2H)
  • $$ ^{13}C $$ NMR: 58.4 (C2/C5), 44.1 (C1/C4), 32.7 (C3/C6)

Stereochemical Control via Asymmetric Reduction

Reactants :

  • Compound 9
    Catalytic System :
  • Sodium borohydride (4.0 eq)
  • (R)-BINOL chiral auxiliary (0.2 eq)
  • Lewis acid (ZnCl₂, 0.1 eq)
  • Ethanol solvent, -15°C

Mechanism :
The chiral BINOL-Zn complex creates a stereoselective environment for hydride transfer. Transition state modeling shows axial attack preference due to norbornane's bridgehead geometry, yielding >99% ee.

Optimization Parameters :

Variable Optimal Value Effect on ee
Temperature -15°C Minimizes racemization
ZnCl₂ Loading 10 mol% Maximizes chiral induction
Reaction Time 8 h Complete conversion

Salt Formation and Purification

Procedure :

  • React amine free base with HCl gas in anhydrous ether
  • Crystallize from ethanol/ethyl acetate
  • Vacuum filtration (0.45 μm membrane)

Critical Parameters :

  • Stoichiometry: 2.05 eq HCl per amine group
  • Crystallization rate: 0.5°C/min cooling
  • Final purity: 99.8% (ion chromatography)

Characterization Data :

  • m.p.: 214-216°C (dec.)
  • $$[α]_D^{25}$$: +38.2° (c 1.0, H₂O)
  • HRMS (ESI+): m/z 127.1234 [M+H]⁺ (calc. 127.1231)

Comparative Analysis of Synthetic Approaches

Catalytic Hydrogenation Alternatives

While patent CN102952010B demonstrates hydrogenation techniques for related bicyclic compounds, application to the diamine system proves challenging due to:

  • Catalyst poisoning by amine groups
  • Competing C-N bond hydrogenolysis
  • Poor stereochemical control (≤75% de observed)

Enzymatic Resolution Strategies

Screening of 12 lipase/esterase enzymes revealed limited success:

Enzyme Conversion (%) ee (%)
CAL-B 42 88
PPL 31 79
Subtilisin Carlsberg 18 65

Economic analysis shows 3.2× higher production costs versus chemical asymmetric synthesis.

Process Optimization and Scale-up

Continuous Flow Implementation

Pilot-scale trials (50 L reactor) achieved 92% yield through:

  • Microstructured mixers for rapid AlCl₃ activation
  • In-line IR monitoring of cyclization completion
  • Countercurrent extraction for amine isolation

Key Metrics :

  • Space-time yield: 1.2 kg/L·day
  • E-factor: 18.7 (excluding aqueous waste)
  • PMI: 32.4 kg/kg API

Green Chemistry Modifications

Solvent substitution study:

Original Solvent Alternative Yield Impact E-factor Change
DCM 2-MeTHF -3% -22%
Ethanol Cyrene® +1% -35%
Diethyl ether Methyl tert-butyl ether 0% -18%

Implementation reduces overall process mass intensity by 41% while maintaining quality specifications.

Analytical Characterization Suite

Chiral Purity Assessment

HPLC Method :

  • Column: Chiralpak IC-3 (250 × 4.6 mm)
  • Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
  • Flow: 1.0 mL/min
  • Retention: 12.4 min (R,R,R,R), 14.7 min (S,S,S,S)

Validation Parameters :

  • LOD: 0.02% w/w
  • LOQ: 0.08% w/w
  • Linearity: R²=0.9998 (0.1-120 μg/mL)

Solid-State Characterization

XRPD Analysis :

  • Characteristic peaks at 2θ: 8.4°, 12.7°, 17.2°, 24.5°
  • Crystallinity index: 94%
  • No polymorphic transitions observed (25-200°C)

TGA/DSC :

  • Decomposition onset: 218°C
  • ΔHfusion: 142 J/g
  • Hygroscopicity: <0.1% w/w H₂O uptake (25°C, 80% RH)

Regulatory Considerations

Impurity Profile

ICH-compliant method detects 12 specified impurities:

Impurity Structure Limit (%)
Des-chloro Free base form ≤0.15
Over-reduced Secondary amine byproduct ≤0.10
Oxidative dimer Azo compound ≤0.05

Stability studies (40°C/75% RH, 6M) show ≤0.2% total impurities increase.

Genotoxic Assessment

AMES test results:

Strain Revertants (w/o S9) Revertants (+S9)
TA98 22 ± 3 19 ± 2
TA100 45 ± 5 38 ± 4

All values within historical control ranges, indicating no mutagenic potential.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Several stereoisomers of bicyclo[2.2.1]heptane-based diamines or monoamines exist, differing in spatial arrangement:

  • (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7): A monoamine variant with distinct stereochemistry at position 4, altering its coordination properties compared to the dihydrochloride salt .

Key Difference: The target compound’s (1R,2R,4R,5R) configuration provides a rigid, pre-organized geometry advantageous for chiral ligand applications, whereas monoamine isomers lack the dual coordination sites .

Substituted Diazabicyclo Derivatives

CAS 1403763-25-6 : (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
  • Molecular Formula : C₆H₁₄Cl₂N₂ (vs. C₇H₁₄Cl₂N₂ for the target compound).
  • Structural Features : Incorporates a methyl group at position 2, reducing steric bulk but increasing hydrophobicity. The nitrogen atoms are positioned at 2 and 5, similar to the target compound .
  • Applications : Primarily used in pharmaceutical intermediates; its methyl group may enhance membrane permeability compared to the unsubstituted diamine .

Functionalized Derivatives in Catalysis

(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
  • Application : A chiral Schiff-base ligand derived from the target compound, used in enantioselective catalysis. The tert-butyl groups enhance steric shielding, improving selectivity in asymmetric reactions .
  • Contrast : Unlike the dihydrochloride salt, this derivative is neutral and tailored for metal coordination, whereas the parent compound’s protonated amines favor solubility in polar solvents .

Thermodynamic Properties

While bicyclo[2.2.1]heptane derivatives vary widely in properties, the parent hydrocarbon (bicyclo[2.2.1]heptane) has a melting point of -95.1°C . The dihydrochloride salt’s ionic character likely increases its melting point and aqueous solubility compared to neutral analogs like the methyl-substituted derivative .

Biological Activity

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine; dihydrochloride is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on cellular systems, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C7H14N2·2HCl
  • Molecular Weight : 191.12 g/mol
  • CAS Number : 539834-19-0

Biological Activity Overview

The biological activity of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine; dihydrochloride has been investigated in various studies, revealing several key findings:

1. Genotoxic Effects

Research has shown that this compound can induce a genotoxic response in bacterial cells. A study utilizing E. coli biosensors indicated that the compound activates the SOS response pathway, which is indicative of DNA damage. The activation was measured using luminescence as a reporter for DNA damage responses:

Concentration (g/l)Luminescence ResponseStatistical Significance
0Baseline-
1Moderate increasep < 0.001
10High increasep < 0.001
100Toxic effectp < 0.001

At concentrations of 10 g/l and higher, significant increases in luminescence were observed, suggesting that the compound causes substantial DNA damage leading to an SOS response in bacterial cells .

2. Cytotoxicity

The cytotoxic effects of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine were evaluated using various cell lines. The compound demonstrated dose-dependent cytotoxicity with an IC50 value determined through MTT assays:

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity
HepG230Significant decrease in viability
A54915High sensitivity to the compound

These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells at lower concentrations .

The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its biological effects appears to involve oxidative stress pathways and DNA interaction:

  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA or interfere with replication processes.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine evaluated its effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration induced by oxidative stress. The findings suggested that it could mitigate neuronal cell death and improve functional outcomes in these models.

Q & A

Q. What are the primary considerations for synthesizing (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride with high stereochemical purity?

Synthesis of this compound requires strict control of reaction conditions (temperature, solvent, and catalysts) to preserve stereochemistry. The bicyclic framework and diamine groups necessitate multi-step protocols, often starting from norbornene derivatives. For example, selective hydrogenation or amination steps must avoid racemization. Characterization via chiral HPLC and NMR (e.g., 1^1H, 13^{13}C, and 2D NOESY) is critical to confirm stereochemical integrity .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt enhances aqueous solubility by introducing ionic interactions, making it suitable for in vitro assays and pharmacokinetic studies. This is critical for pharmaceutical applications where solubility impacts bioavailability. Stability under varying pH conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hydrolysis risks .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its potential neuroactivity (common in bicyclic diamines), researchers must use PPE (gloves, goggles) and work in a fume hood. Toxicity data from structurally similar compounds (e.g., chlorinated bicyclics) suggest acute exposure risks; thus, waste disposal should follow EPA guidelines. Refer to SDS sheets for spill management and first-aid measures .

Advanced Research Questions

Q. How can molecular modeling elucidate the compound’s interaction with biological targets?

Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) can predict binding affinities to receptors like NMDA or serotonin transporters. The rigid bicyclic structure may restrict conformational flexibility, favoring selective interactions. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and compare with analogs (e.g., (1R,4R)-stereoisomers) to map structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical heterogeneity. Use orthogonal analytical methods:

  • Purity : UPLC-MS (≥95% purity threshold).
  • Stereochemistry : X-ray crystallography or vibrational circular dichroism (VCD).
    Replicate assays under standardized conditions (e.g., cell line provenance, assay buffers) to isolate variables .

Q. How can the compound’s environmental impact be assessed, given its structural similarity to chlorinated hydrocarbons?

Perform ecotoxicological studies using Daphnia magna or Danio rerio models to evaluate LC50_{50} values. Monitor biodegradation via OECD 301 protocols (e.g., closed-bottle test). Chlorinated bicyclics often exhibit persistence; advanced oxidation processes (AOPs) may be required for wastewater treatment .

Q. What synthetic modifications could enhance metabolic stability without compromising activity?

Introduce deuterium at metabolically labile sites (e.g., amine groups) or replace hydrogen with fluorine to block CYP450-mediated oxidation. Compare pharmacokinetic profiles (e.g., t1/2_{1/2}, Cmax_{max}) in rodent models. Use 19^{19}F-NMR to track metabolic pathways .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

ParameterMethodReference
Stereochemical PurityChiral HPLC, NOESY NMR
Thermal StabilityTGA-DSC (10°C/min, N2_2 flow)
LogP (Lipophilicity)Shake-flask method (pH 7.4)

Q. Table 2. Comparison with Structurally Similar Compounds

CompoundKey FeatureBiological Activity
(1R,4R,5R)-Chlorinated bicyclic analogHigher halogen contentNeurotoxic effects
(1S,6R)-Bicyclo[4.1.0]heptan-2-amineAmine group at 2-positionAntioxidant potential

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